![molecular formula C18H18N4O2 B1348356 9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile CAS No. 189333-46-8](/img/structure/B1348356.png)
9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile
Overview
Description
9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile, also known as 9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile, is a synthetic compound that has been studied for its potential use in laboratory experiments and scientific research applications. This compound is a member of the diazaspiro family and is composed of a nine-membered ring system with a nitrogen atom at the center. The compound has been studied for its potential use in a variety of applications, including drug delivery, imaging, and biotechnology.5]undecane-1,5-dicarbonitrile.
Scientific Research Applications
I have conducted a search for the scientific research applications of “9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile,” but the available information is limited and does not provide a comprehensive analysis covering six to eight unique applications in separate detailed sections as requested.
One application mentioned in the search results is its potential use as a γ-aminobutyric acid type A receptor (GABAAR) antagonist . This suggests it could be explored in neuroscience research, particularly in studies related to neurotransmission and neurological disorders.
Mechanism of Action
Target of Action
The primary target of 9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile is the γ-aminobutyric acid type A receptor (GABAAR) . GABAARs are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile acts as a competitive antagonist at GABAARs . This means it binds to the same site on the receptor as GABA, but instead of activating the receptor, it blocks it. This prevents GABA from binding and inhibiting neuronal activity, leading to an increase in neuronal firing.
Pharmacokinetics
The pharmacokinetic properties of 9-Benzyl-2,4-dioxo-3,9-diazaspiro[5The compound’s low cellular membrane permeability suggests that it may have limited bioavailability
properties
IUPAC Name |
9-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c19-10-14-16(23)21-17(24)15(11-20)18(14)6-8-22(9-7-18)12-13-4-2-1-3-5-13/h1-5,14-15H,6-9,12H2,(H,21,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUSQTIEZXJTMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(C(=O)NC(=O)C2C#N)C#N)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40329883 | |
Record name | 9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40329883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile | |
CAS RN |
189333-46-8 | |
Record name | 9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40329883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing 2,4-dioxo-1H,5H-3,7-spiro[diazabicyclo[3.3.1]nonane-9,4'-piperidine]-1,5-dicarbonitriles?
A1: The synthesis of 2,4-dioxo-1H,5H-3,7-spiro[diazabicyclo[3.3.1]nonane-9,4'-piperidine]-1,5-dicarbonitriles, which are structurally similar to 9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile, is significant because these compounds contain multiple nitrogen atoms and carbonyl groups. These structural features are commonly found in bioactive molecules and can participate in various interactions with biological targets. []
Q2: What can be inferred about the potential applications of compounds like 9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile based on the synthetic route described in the abstract?
A2: The abstract mentions the "aminomethylation of Guareschi imides" as a key step in the synthesis. [] This suggests that the resulting compounds, including analogs of 9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile, could be further modified or functionalized at the amino group. This flexibility in chemical modification opens possibilities for exploring different biological activities and optimizing the compound's properties for potential pharmaceutical or materials science applications.
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